molecular formula C12H18O2 B3376610 (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol CAS No. 1212415-10-5

(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol

Cat. No.: B3376610
CAS No.: 1212415-10-5
M. Wt: 194.27 g/mol
InChI Key: ISIRRYYGTXHVRQ-JTQLQIEISA-N
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Description

(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-[4-(2-methylpropoxy)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9-10,13H,8H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIRRYYGTXHVRQ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OCC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1s 1 4 2 Methylpropoxy Phenyl Ethan 1 Ol

Chemo-Enzymatic Approaches to Enantiopure Alcohols Bearing the (2-methylpropoxy)phenyl Moiety

Chemo-enzymatic methods leverage the high selectivity of enzymes, often in combination with chemical reactions, to achieve efficient asymmetric transformations. These approaches are particularly effective for producing enantiopure alcohols.

Lipase-Catalyzed Kinetic Resolution and Enantioselective Biotransformations

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the product. Lipases are particularly well-suited for this purpose due to their broad substrate scope, stability in organic solvents, and high enantioselectivity. jocpr.comresearchgate.net

The kinetic resolution of racemic 1-[4-(2-methylpropoxy)phenyl]ethan-1-ol can be achieved through lipase-catalyzed acylation. In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). The enzyme will preferentially acylate one enantiomer, leaving the other enantiomer unreacted. For the synthesis of (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol, a lipase that selectively acylates the (R)-enantiomer would be ideal, allowing for the isolation of the desired (S)-enantiomer with high enantiomeric excess.

Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective and commonly used biocatalyst for the kinetic resolution of secondary alcohols. nih.govnih.gov Studies on analogous compounds, such as 1-phenylethanol, have demonstrated the efficacy of this method. For example, the kinetic resolution of (R,S)-1-phenylethanol using Novozym 435 can achieve high enantiomeric excess for the remaining (S)-alcohol. nih.gov The efficiency of the resolution is influenced by various factors including the choice of acyl donor, solvent, and temperature.

Table 1: Illustrative Examples of Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

SubstrateLipaseAcyl DonorSolventTime (h)Conversion (%)ee (%) of (S)-AlcoholReference
1-PhenylethanolNovozym 435Vinyl acetaten-Hexane1.25~50>99 nih.gov
1-(2-Furyl)ethanolNovozym 435Vinyl acetaten-Heptane24789 jocpr.com
Aryltrimethylsilyl chiral alcoholsPseudomonas cepacia LipaseVinyl acetateHexane3-16~50>99 nih.gov

This table presents data for analogous compounds to illustrate the general effectiveness of the methodology, as specific data for 1-[4-(2-methylpropoxy)phenyl]ethan-1-ol was not available.

Dynamic Kinetic Resolution (DKR) Strategies for Enhanced Enantiomeric Excess and Yield

A significant limitation of classical kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. princeton.edu Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. princeton.eduprinceton.edu This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single enantiomeric product, leading to yields approaching 100%. princeton.edu

For the synthesis of this compound, a DKR process would involve the lipase-catalyzed acylation of the (R)-enantiomer coupled with a racemization catalyst that continuously converts the unreactive (S)-alcohol back to the racemic mixture. However, to obtain the (S)-alcohol, the lipase should preferentially acylate the (R)-enantiomer, which is then removed from the equilibrium.

Ruthenium complexes are often employed as efficient racemization catalysts for secondary alcohols and are compatible with lipase-catalyzed reactions. nih.gov The combination of a lipase, such as CALB, and a ruthenium catalyst can facilitate the DKR of various secondary alcohols. The choice of the ruthenium catalyst, acyl donor, and reaction conditions is crucial for achieving high yield and enantioselectivity.

Table 2: Key Components in Dynamic Kinetic Resolution of Secondary Alcohols

ComponentFunctionExamples
BiocatalystEnantioselective acylationCandida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase
Racemization CatalystIn-situ racemization of the unreacted enantiomerRuthenium complexes (e.g., Shvo's catalyst)
Acyl DonorAcyl group source for esterificationVinyl acetate, Isopropenyl acetate
SolventReaction mediumToluene, Tetrahydrofuran

Development of Biocatalytic Systems for Asymmetric Reduction of Ketone Precursors

An alternative and highly efficient route to enantiopure alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 4-(2-methylpropoxy)acetophenone. This approach can theoretically achieve a 100% yield of the desired enantiomer. Biocatalytic reduction using whole microbial cells (such as yeast and fungi) or isolated enzymes (ketoreductases or alcohol dehydrogenases) is a powerful tool for this transformation due to the high enantioselectivity often observed. nih.govnih.gov

Various yeast strains, including Candida and Saccharomyces species, are known to reduce acetophenone (B1666503) derivatives to the corresponding (S)-alcohols with high enantiomeric excess. nih.gov For instance, the new yeast strain Candida tropicalis MTCC 5158 has been shown to effectively reduce acetophenone and its analogues to the corresponding (S)-aryl ethanols with excellent enantioselectivity. nih.gov Similarly, filamentous fungi such as Penicillium rubens have demonstrated significant capabilities in the bioreduction of substituted acetophenones. nih.gov The outcome of the bioreduction, in terms of both yield and enantioselectivity, is highly dependent on the specific microbial strain and the reaction conditions, including pH, temperature, and the presence of co-solvents.

Table 3: Examples of Biocatalytic Asymmetric Reduction of Acetophenone Derivatives

SubstrateBiocatalystProduct ConfigurationYield (%)ee (%)Reference
AcetophenoneCandida tropicalis MTCC 5158S43>99 nih.gov
3-HydroxyacetophenonePenicillium rubens VIT SS1->90 (conversion)>90 nih.gov
AcetophenoneBaker's YeastS-- researchgate.net

This table provides examples of the biocatalytic reduction of related ketones, as specific data for 4-(2-methylpropoxy)acetophenone was not found.

Asymmetric Catalysis in the Stereoselective Synthesis of this compound

Asymmetric catalysis using chiral metal complexes or organocatalysts offers a powerful alternative to enzymatic methods for the synthesis of enantiopure alcohols. These methods often provide high enantioselectivity and can be applied to a broad range of substrates.

Chiral Transition Metal-Catalyzed Hydrogenation of Acetophenone Derivatives

Asymmetric hydrogenation of prochiral ketones is one of the most efficient methods for producing chiral alcohols. This reaction typically involves the use of a transition metal catalyst, such as ruthenium, rhodium, or iridium, coordinated to a chiral ligand. nih.govmdpi.comnih.gov The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one of the prochiral faces of the ketone, leading to the formation of one enantiomer in excess.

For the synthesis of this compound, the asymmetric hydrogenation of 4-(2-methylpropoxy)acetophenone would be the key step. Catalysts based on ruthenium complexed with chiral diphosphine ligands, such as BINAP, in combination with a chiral diamine, are highly effective for the asymmetric hydrogenation of aromatic ketones. mdpi.comnih.gov The mechanism of these reactions is complex and can be influenced by the specific ligands, the substrate, and the reaction conditions, including the presence of a base. nih.gov

Table 4: Representative Chiral Ligands for Transition Metal-Catalyzed Asymmetric Hydrogenation of Ketones

Catalyst SystemMetalChiral Ligand TypeTypical Substrates
Ru-BINAP/DiamineRutheniumDiphosphine and DiamineAromatic ketones
Ir-P,N LigandsIridiumPhosphine-OxazolineNon-chelating olefins and ketones
Rh-DiphosphineRhodiumDiphosphineKetones with coordinating groups

This table summarizes common catalyst systems for asymmetric hydrogenation of ketones, providing a framework for the potential synthesis of the target compound.

Organocatalytic Asymmetric Reductions for Controlled Stereochemistry

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.orgoaepublish.com For the asymmetric reduction of ketones, organocatalysts can activate a reducing agent, such as a borane (B79455) or a Hantzsch ester, and transfer a hydride to the ketone in a stereocontrolled manner.

While the application of organocatalysis to the asymmetric reduction of acetophenone derivatives is an active area of research, it provides a promising metal-free alternative to transition metal catalysis. Chiral amines, phosphoric acids, and other small organic molecules have been investigated as catalysts for these transformations. The development of highly efficient and selective organocatalytic systems for the reduction of ketones like 4-(2-methylpropoxy)acetophenone would offer a valuable synthetic route to this compound.

Chiral Ligand-Mediated Reactions for Enantiomeric Purity

The most direct and efficient route to enantiomerically pure this compound is through the asymmetric reduction of its corresponding prochiral ketone, 4-(2-methylpropoxy)acetophenone. This transformation is frequently accomplished using transition-metal catalysts complexed with chiral ligands. These ligands create a chiral environment around the metal center, which directs the hydrogenation of the carbonyl group to selectively form one enantiomer over the other. mdpi.com

Ruthenium, rhodium, and iridium complexes are commonly employed for this purpose, often paired with bidentate phosphine (B1218219) ligands that possess axial chirality, such as BINAP and its derivatives. mdpi.com In a typical reaction, the ketone substrate is hydrogenated under pressure in the presence of a catalytic amount of the chiral metal complex. The choice of ligand, metal, solvent, and reaction conditions is critical to achieving high yields and, more importantly, high enantiomeric excess (ee). mdpi.comchemicalbook.com For instance, Noyori-type catalysts, which feature a Ru(II) center with a chiral diamine and a diphosphine ligand, are renowned for their high efficiency and selectivity in the hydrogenation of various ketones. mdpi.com

Biocatalysis also presents a powerful method for this transformation. Enzymes, such as alcohol dehydrogenases found in microorganisms or plants, can reduce ketones with exceptional enantioselectivity. nih.gov For example, the use of Daucus carota (carrot) cells has been shown to produce the (S)-isomer of similar phenyl ethanol (B145695) derivatives with greater than 95% enantiomeric excess.

Table 1: Examples of Chiral Ligand/Catalyst Systems for Asymmetric Ketone Reduction
Catalyst/Ligand SystemSubstrateSolventConditionsYield (%)Enantiomeric Excess (ee %)
RuBr₂(S,S)-XylSkewphos / KOtBuAcetophenoneEthanol40°C, 10 atm H₂10088.0% (S) chemicalbook.com
Ir complexes with N-heterocyclic carbene ligands1-(4-Isobutylphenyl)ethanoneNot specifiedNot specifiedHigh>95% (S)
Rhodotorula glutinis cellsSubstituted AcetophenonesBufferOptimized77>99% (S) nih.gov
Daucus carota cells1-(4-Isobutylphenyl)ethanoneEthanol mediaNot specifiedNot specified>95% (S)

Non-Catalytic Stereoselective Chemical Synthesis Routes to this compound

Beyond catalytic methods, several non-catalytic strategies have been developed to achieve stereocontrol. These methods often rely on the use of chiral auxiliaries or substrate-controlled reactions where the stereochemistry of the starting material dictates the outcome.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.net After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy transforms an enantioselective challenge into a diastereoselective one, as the reaction creates diastereomers which often have different physical properties and can be separated more easily.

A widely used class of chiral auxiliaries is the Evans oxazolidinones. A potential route to this compound using this method would involve acylating an Evans auxiliary with propionyl chloride. The resulting imide can be deprotonated to form a stereochemically defined enolate. This enolate can then undergo a diastereoselective aldol (B89426) reaction with 4-(2-methylpropoxy)benzaldehyde. Subsequent removal of the chiral auxiliary would yield a β-hydroxy acid, which can be further transformed into the target alcohol. The stereochemical outcome is controlled by the steric hindrance of the auxiliary, which directs the approach of the electrophile. researchgate.net Other effective auxiliaries include pseudoephedrine and the RAMP/SAMP hydrazines. nih.gov

Table 2: Common Chiral Auxiliaries and Their Applications
Chiral AuxiliaryTypical ReactionKey FeatureStereoselectivity
Evans OxazolidinonesAldol, Alkylation, Diels-Alder ReactionsForms a chiral imide; directs electrophilic attack. High diastereoselectivity (often >95%) researchgate.net
PseudoephedrineAlkylation ReactionsForms a chiral amide; enolate alkylation is highly selective. nih.govHigh diastereoselectivity nih.gov
SAMP/RAMP HydrazonesAlkylation of Aldehydes/KetonesForms a chiral hydrazone; directs nucleophilic attack. High diastereoselectivity

Stereospecific and regioselective reactions are powerful tools in asymmetric synthesis where the mechanism of the reaction and the structure of the substrate determine the stereochemical and constitutional outcome. masterorganicchemistry.comkhanacademy.org A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. khanacademy.org

A plausible stereospecific route to this compound could begin with the enantioselective epoxidation of 4-(2-methylpropoxy)styrene, for instance using the Sharpless epoxidation, to produce (S)-2-(4-(2-methylpropoxy)phenyl)oxirane. The subsequent ring-opening of this chiral epoxide with a hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), would proceed via an Sₙ2 mechanism. This mechanism involves a backside attack on the least substituted carbon, leading to a stereospecific inversion of configuration at one center and the formation of the desired (1S)-alcohol with high fidelity. The regioselectivity of the hydride attack is crucial for forming the correct constitutional isomer. dicp.ac.cn

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates the majority of the atoms from the starting materials. rug.nlrug.nl MCRs are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular complexity. nih.gov While not always used to directly set the final chiral center, MCRs can be instrumental in constructing the core molecular scaffold, in this case, the (2-methylpropoxy)phenyl moiety.

For instance, a variant of the Hantzsch pyridine (B92270) synthesis or a similar condensation reaction could be envisioned to assemble a substituted phenyl ring. More advanced MCRs, such as the Ugi or Passerini reactions, are exceptionally versatile for creating complex scaffolds. nih.govnih.gov A synthetic strategy could involve using an MCR to construct a functionalized phenol (B47542), for example, 4-hydroxyacetophenone, from simpler precursors. This intermediate could then be subjected to etherification with isobutyl bromide to install the 2-methylpropoxy group, yielding the ketone precursor 4-(2-methylpropoxy)acetophenone. This ketone would then be resolved into the desired (1S)-alcohol using one of the stereoselective methods described previously. The power of the MCR approach lies in its ability to efficiently build the foundational aromatic structure from readily available starting materials in a single step. rug.nl

Chemical Reactivity and Derivatization Pathways of 1s 1 4 2 Methylpropoxy Phenyl Ethan 1 Ol

Transformations at the Chiral Alcohol Functional Group

The secondary benzylic alcohol is the most reactive site for many chemical transformations. Its position next to the phenyl ring and its chiral nature are key determinants of its reactivity, influencing reaction mechanisms and stereochemical outcomes.

The oxidation of the secondary alcohol group in (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol yields the corresponding ketone, 4-(2-methylpropoxy)acetophenone. This transformation invariably results in the loss of the stereocenter at the C1 position, as the sp³-hybridized chiral carbon is converted to a planar, sp²-hybridized carbonyl carbon. While the reaction itself is not stereospecific in terms of preserving chirality, the choice of reagent is crucial for achieving high yields and avoiding unwanted side reactions, particularly over-oxidation.

Modern oxidation methods are preferred for their mild conditions and high functional group tolerance. wikipedia.orgorganic-chemistry.org Reagents such as Dess-Martin periodinane (DMP) and conditions for the Swern oxidation are highly effective for this transformation. wikipedia.orgalfa-chemistry.com These methods operate at or below room temperature and are compatible with the ether linkage and the aromatic ring present in the molecule. wikipedia.org In contrast, harsher, traditional oxidizing agents like potassium permanganate (B83412) or chromic acid could potentially lead to cleavage of the alkyl side chains of the aromatic ring.

Table 1: Common Reagents for the Oxidation of Secondary Alcohols
Oxidation MethodKey ReagentsTypical ConditionsKey Characteristics
Dess-Martin OxidationDess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂), Room TemperatureMild, neutral pH, high yield, short reaction times, tolerates sensitive groups. wikipedia.orgwikipedia.org
Swern OxidationDimethyl sulfoxide (B87167) (DMSO), oxalyl chloride, triethylamineCH₂Cl₂, Low Temperature (-78 °C)Avoids toxic heavy metals, very mild, suitable for acid-sensitive substrates. wikipedia.orgalfa-chemistry.com
Jones OxidationChromium trioxide (CrO₃), sulfuric acidAcetone, 0 °C to Room TemperatureStrongly acidic, harsh conditions, risk of side reactions.

Nucleophilic substitution at the C1 chiral center can proceed via either an S(_N)1 or S(_N)2 mechanism, with the pathway being highly dependent on the reaction conditions and the nature of the leaving group. The benzylic position of the alcohol facilitates the formation of a resonance-stabilized carbocation, making the S(_N)1 pathway plausible. rsc.org

S(_N)1 Pathway : For an S(_N)1 reaction to occur, the hydroxyl group must first be protonated by a strong acid to form a good leaving group (water). Subsequent departure of water generates a planar benzylic carbocation. The nucleophile can then attack this intermediate from either face, leading to a largely racemic mixture of products, though incomplete racemization is often observed due to ion pairing effects. rsc.org

S(_N)2 Pathway : An S(_N)2 reaction, which proceeds with a complete inversion of stereochemistry, requires the conversion of the hydroxyl into a better leaving group without the formation of a carbocation. fiveable.me This is typically achieved by converting the alcohol to a tosylate or mesylate. Subsequent attack by a nucleophile forces the leaving group to depart from the opposite side, resulting in the (R)-enantiomer of the product. The Mitsunobu reaction is a notable method for achieving substitution with inversion of configuration directly from the alcohol. missouri.edunrochemistry.comwikipedia.org In this reaction, triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) activate the hydroxyl group, allowing it to be displaced by a suitable nucleophile in a classic S(_N)2 fashion. wikipedia.orgorganic-chemistry.org

Table 2: Comparison of S(_N)1 and S(_N)2 Pathways at the C1 Center
FeatureS(N)1 PathwayS(_N)2 Pathway
RequirementStrong acid (protic conditions) to protonate -OH.Conversion of -OH to a good leaving group (e.g., tosylate) or use of Mitsunobu conditions.
IntermediateResonance-stabilized benzylic carbocation.None (concerted mechanism).
Stereochemical OutcomeRacemization (with potential for slight net inversion).Complete inversion of configuration. nrochemistry.com
Example ReactionReaction with HBr.Reaction of the corresponding tosylate with NaN₃; Mitsunobu reaction with benzoic acid.[ chem-station.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFGiHhJns-PL0oQZtamtKCLo1KujdSRQqX6CeAQpERlhaZNxBE-9iezvGdPxYnox61nSyZnhQzuTbx9tWvuIBr8fECqWxEYFAwgTXG_0vk3bQgCqZVUn0Iq4rRHvmfxQ8HgRafbmqSIjRm4NqkY_btZmO98NPIvoXdK27KVkqzS-k%3D)]

Esterification and etherification are common transformations of the hydroxyl group that typically proceed with retention of configuration at the chiral center, as the C-O bond is not broken.

Esterification : The alcohol can be converted to an ester through reaction with a carboxylic acid under acidic catalysis (Fischer esterification), or more efficiently, by using more reactive acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base such as pyridine (B92270). These methods ensure that the stereochemical integrity of the C1 carbon is preserved. nih.gov

Etherification : The formation of an ether can be achieved through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by an S(_N)2 reaction with an alkyl halide. This process also occurs with retention of configuration. Alternatively, iron(III)-catalyzed dehydrative etherification can be used to form both symmetrical and unsymmetrical ethers from benzylic alcohols. acs.org For etherification with inversion of stereochemistry, the Mitsunobu reaction provides a reliable route. missouri.eduorganic-chemistry.org

Table 3: Selected Esterification and Etherification Methods
ReactionReagentsStereochemical OutcomeNotes
EsterificationAcetyl chloride, pyridineRetentionHighly efficient acylation.
Williamson Ether Synthesis1) NaH; 2) CH₃IRetentionForms a methyl ether.
Mitsunobu ReactionBenzoic acid, PPh₃, DEADInversionForms an ester with inverted stereochemistry. chem-station.com

Reactivity of the Aromatic Ring and Alkoxy Side Chain

Beyond the alcohol, the aromatic ring and its substituents present further avenues for chemical modification.

The phenyl ring is susceptible to electrophilic aromatic substitution (EAS), and the regiochemical outcome is controlled by the directing effects of the existing substituents. wikipedia.org The 4-(2-methylpropoxy) group is a powerful activating group and an ortho, para-director due to the resonance donation of the oxygen's lone pairs. youtube.commasterorganicchemistry.com The 1-hydroxyethyl group at position 1 is considered a weakly deactivating ortho, para-director.

In cases of multiple substituents, the most powerfully activating group dictates the position of substitution. msu.edu Therefore, the isobutoxy group will direct incoming electrophiles to the positions ortho to it (C3 and C5). Given that the C1 position is already substituted, electrophilic attack will occur predominantly at the C3 and C5 positions, which are equivalent due to symmetry. Standard EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to yield 3-substituted products.

Table 4: Predicted Outcomes of Electrophilic Aromatic Substitution
ReactionReagentsElectrophileMajor Product
NitrationHNO₃, H₂SO₄NO₂⁺(1S)-1-[3-Nitro-4-(2-methylpropoxy)phenyl]ethan-1-ol
BrominationBr₂, FeBr₃Br⁺(1S)-1-[3-Bromo-4-(2-methylpropoxy)phenyl]ethan-1-ol
Friedel-Crafts AcylationCH₃COCl, AlCl₃CH₃CO⁺(1S)-1-[3-Acetyl-4-(2-methylpropoxy)phenyl]ethan-1-ol

The 2-methylpropoxy (isobutoxy) group is generally robust and unreactive. The ether linkage (Ar-O-Alkyl) is stable to most reagents that are not strong acids. The primary pathway for modifying this group is through ether cleavage. This typically requires harsh conditions, such as refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or using powerful Lewis acids like boron tribromide (BBr₃). mdma.chpearson.com Such a reaction would cleave the ether bond to produce the corresponding phenol (B47542), (1S)-1-(4-hydroxyphenyl)ethan-1-ol, and 2-methyl-1-bromopropane (isobutyl bromide). Given the harsh conditions, this reaction may also affect the benzylic alcohol, potentially leading to dehydration or substitution.

Table 5: Potential Reactions of the 2-Methylpropoxy Group
ReactionReagentsProductsNotes
Ether CleavageExcess HBr, heat(1S)-1-(4-hydroxyphenyl)ethan-1-ol + Isobutyl bromideHarsh conditions required; potential for side reactions at the benzylic alcohol. mdma.ch
Ether CleavageBBr₃, CH₂Cl₂(1S)-1-(4-hydroxyphenyl)ethan-1-ol + Isobutyl bromideMilder than HBr but still highly reactive.

Mechanistic Studies of Rearrangement Reactions Involving the Phenyl or Alkoxy Groups

While specific mechanistic studies on the rearrangement of this compound are not extensively documented in the current body of scientific literature, its structural features suggest plausible rearrangement pathways under certain conditions, primarily acid catalysis. The reactivity of benzylic alcohols is characterized by the stability of the corresponding benzylic carbocation, which is a key intermediate in many rearrangement reactions. libretexts.orgchemistrysteps.com

Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a secondary benzylic carbocation. This carbocation is stabilized by resonance with the electron-donating p-(2-methylpropoxy)phenyl group. The subsequent migration of a neighboring group to the carbocationic center would constitute a rearrangement.

One potential, though less common, scenario could be a Pinacol-type rearrangement if the molecule were first transformed into a 1,2-diol. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org However, a more direct pathway involves a 1,2-hydride shift or, more significantly, a 1,2-phenyl shift (a Wagner-Meerwein rearrangement) . The migratory aptitude in such rearrangements generally follows the order of hydride > aryl > alkyl. organicchemistrytutor.comchemistrysteps.com

A hypothetical acid-catalyzed rearrangement could proceed as follows:

Protonation of the hydroxyl group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by an acid catalyst (e.g., H₂SO₄), forming an oxonium ion. libretexts.org

Formation of a benzylic carbocation: The oxonium ion loses a molecule of water to generate a secondary benzylic carbocation. The stability of this intermediate is enhanced by the delocalization of the positive charge into the electron-rich aromatic ring.

Rearrangement via 1,2-shift:

Phenyl Migration: The adjacent phenyl group could migrate to the carbocationic center. This would lead to a rearranged carbocation, which upon deprotonation or reaction with a nucleophile would yield a new molecular scaffold.

Rearrangement involving the alkoxy group: While less common, fragmentation or rearrangement of the 2-methylpropoxy group could occur under harsh acidic conditions, potentially leading to dealkylation or the formation of different isomeric structures.

Another potential rearrangement pathway, particularly if the aromatic ring is subjected to oxidation, is the dienone-phenol rearrangement . wikipedia.orgpw.livewikiwand.com If a cyclohexadienone intermediate were formed from the parent phenol (after demethylpropoxylation), subsequent acid treatment could induce migration of one of the substituents to an adjacent carbon, ultimately leading to a rearranged phenolic compound. pw.liveyoutube.com The driving force for this type of rearrangement is the formation of a stable aromatic system. youtube.com

It is crucial to emphasize that these proposed mechanisms are based on the known reactivity of structurally similar benzylic alcohols and related compounds. Experimental studies would be necessary to confirm the actual reaction pathways and products for this compound.

Synthetic Utility in the Preparation of Novel Derivatives

The chiral benzylic alcohol, this compound, serves as a valuable precursor for the synthesis of a variety of novel derivatives, leveraging the reactivity of its hydroxyl group and the stability of the benzylic position. nih.gov The stereocenter at the carbinol carbon can be retained, inverted, or destroyed depending on the reaction conditions, offering access to a range of stereoisomeric products.

Key derivatization pathways include:

Etherification: The hydroxyl group can be converted into an ether linkage via Williamson ether synthesis. Deprotonation with a base (e.g., NaH) followed by reaction with an alkyl halide (R-X) would yield the corresponding ether. This allows for the introduction of a wide variety of alkyl or aryl groups.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) can form esters. This reaction is often catalyzed by an acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). This pathway is useful for introducing acyl groups and creating potential prodrugs or compounds with altered physical properties.

Nucleophilic Substitution: The hydroxyl group is a poor leaving group but can be converted into a good one (e.g., tosylate, mesylate, or halide). libretexts.org Subsequent reaction with a wide range of nucleophiles allows for the introduction of various functional groups at the benzylic position. nih.govacs.org Depending on the mechanism (Sₙ1 or Sₙ2), the stereochemistry at the benzylic carbon can be either racemized or inverted. libretexts.orgchemistrysteps.com The presence of the electron-donating alkoxy group would favor an Sₙ1 pathway due to the stabilization of the benzylic carbocation. libretexts.org

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-(2-methylpropoxy)acetophenone, using a variety of oxidizing agents (e.g., pyridinium (B92312) chlorochromate (PCC), Swern oxidation). This transformation removes the stereocenter and provides a key intermediate for further reactions at the carbonyl group.

The table below summarizes some of the potential synthetic transformations for the derivatization of this compound.

Reaction TypeReagents and ConditionsProduct Class
Etherification 1. Base (e.g., NaH) 2. Alkyl halide (R-X)Ethers
Esterification Carboxylic acid (R-COOH) + Acid catalyst or Acyl chloride (R-COCl) + BaseEsters
Halogenation SOCl₂, PBr₃, or concentrated HXBenzylic Halides
Tosylation/Mesylation TsCl or MsCl + PyridineTosylates/Mesylates
Nucleophilic Substitution Nucleophile (e.g., CN⁻, N₃⁻, R₂NH) on the corresponding halide or tosylate/mesylateNitriles, Azides, Amines, etc.
Oxidation PCC, Swern, or Dess-Martin periodinaneKetones

These synthetic pathways highlight the versatility of this compound as a chiral starting material for the generation of a library of novel compounds with potential applications in various fields of chemistry.

Comprehensive Spectroscopic and Stereochemical Elucidation of 1s 1 4 2 Methylpropoxy Phenyl Ethan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for identifying the primary structure of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For the analogous compound 1-phenylethanol, characteristic signals include a doublet for the methyl protons, a quartet for the methine proton, and multiplets for the aromatic protons. rsc.org In this compound, additional signals corresponding to the isobutoxy group—a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons—would be expected. The hydroxyl proton typically appears as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show distinct signals for the methyl, methine, and methylene carbons of the isobutoxy group, the methyl and methine carbons of the ethan-1-ol side chain, and the carbons of the aromatic ring, including the two ipso-carbons, two ortho-carbons, and two meta-carbons, which may be distinct due to substitution patterns. rsc.org

Predicted ¹H and ¹³C NMR Data (Data below is predicted based on structurally similar compounds. Actual shifts may vary.)

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ar-H (ortho to -OR)~6.9~116
Ar-H (meta to -OR)~7.3~127
CH(OH)~4.8 (quartet)~70
CH₃ (ethan-1-ol)~1.5 (doublet)~25
OHVariable, broad singletN/A
OCH₂~3.7 (doublet)~75
CH(CH₃)₂~2.0 (multiplet)~28
CH(CH₃)₂~1.0 (doublet)~19

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for elucidating complex connectivity and spatial relationships. uni-muenchen.de

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, confirming which protons are on adjacent carbons. For instance, it would show a correlation between the CH(OH) proton and the CH₃ protons of the ethanol (B145695) group, and correlations within the isobutoxy side chain. uni-muenchen.de

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity across quaternary carbons and heteroatoms, such as connecting the OCH₂ protons of the isobutoxy group to the aromatic ring. uni-muenchen.de

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This can help confirm the gauche conformation of similar aryl alcohols, where the OH group interacts with the aromatic ring. researchgate.net For the (1S) enantiomer, NOESY can provide information on the relative orientation of the substituents around the chiral center.

Confirming the absolute stereochemistry of the (1S) enantiomer requires specialized NMR techniques. Since enantiomers have identical NMR spectra in an achiral solvent, a chiral environment must be introduced.

Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents can be added to the NMR sample. They form diastereomeric complexes with the enantiomers, leading to separate and distinct signals for the (S) and (R) forms in the ¹H NMR spectrum. The relative integration of these signals can be used to determine enantiomeric excess.

Chiral Derivatizing Agents (CDAs): Reacting the alcohol with a chiral derivatizing agent, such as Mosher's acid, forms diastereomeric esters. units.it These diastereomers have distinct NMR spectra, and analysis of the chemical shift differences (Δδ) of protons near the newly formed ester linkage can be used to assign the absolute configuration of the original alcohol. units.it

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₂H₁₈O₂), the molecular weight is 194.27 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 194. The fragmentation pattern is key to confirming the structure. chemguide.co.uk For ethers and benzylic alcohols, alpha-cleavage (cleavage of the bond adjacent to the oxygen or the aromatic ring) is a dominant fragmentation pathway. libretexts.orgmiamioh.edu

Expected Fragmentation Pattern

m/z ValuePlausible Fragment IonFragmentation Pathway
194[C₁₂H₁₈O₂]⁺Molecular Ion (M⁺)
179[M - CH₃]⁺Loss of a methyl radical from the ethan-1-ol group
151[M - C₃H₇]⁺Loss of an isopropyl radical
137[HOC₆H₄OCH₂]⁺Benzylic cleavage with loss of isobutylene
107[HOC₆H₄CH]⁺Fragment from cleavage of the isobutoxy group
57[C₄H₉]⁺Isobutyl cation
43[C₃H₇]⁺Isopropyl cation

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit several characteristic absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the alcohol hydroxyl group due to hydrogen bonding. rsc.org For isolated molecules in the gas phase, this peak can be sharp and at a higher frequency. researchgate.net

C-H Stretch (aliphatic): Absorption bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) correspond to the C-H stretching vibrations of the methyl and methylene groups in the isobutoxy and ethyl side chains. plos.org

C-H Stretch (aromatic): Weaker absorptions typically appear just above 3000 cm⁻¹ for the C-H bonds on the aromatic ring.

C=C Stretch (aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are due to carbon-carbon double bond stretching within the benzene (B151609) ring. rsc.org

C-O Stretch: A strong absorption band in the 1250-1000 cm⁻¹ region is characteristic of C-O stretching. This compound would likely show two distinct C-O stretches: one for the alcohol (around 1050 cm⁻¹) and one for the aryl ether (around 1240 cm⁻¹). plos.org

Chiral Chromatography for Enantiomeric Excess and Purity Determination (HPLC, GC-MS)

While spectroscopic methods confirm the structure, chromatography is essential for separating the (S)-enantiomer from its (R)-counterpart and determining its purity.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for enantiomeric separation. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating enantiomers of aromatic alcohols. mdpi.com The two enantiomers will have different retention times, allowing for their separation and quantification. By comparing the peak areas, the enantiomeric excess (ee) of the (1S) form can be accurately determined.

Gas Chromatography-Mass Spectrometry (GC-MS): Chiral GC is another powerful technique for enantiomeric separation. rsc.org A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative, can be used. rsc.org The separated enantiomers are then detected by a mass spectrometer, which provides both quantification and structural confirmation. For 1-phenylethanol, baseline separation of enantiomers has been achieved using Chirasil-DEX CB columns, with distinct retention times for the (R) and (S) isomers. rsc.org A similar approach would be applicable to this compound.

These chromatographic methods are crucial not only for analysis but also for the preparative separation of the desired (1S)-enantiomer in high purity.

X-ray Crystallography for Absolute Configuration Determination of Crystalline Derivatives

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for crystalline derivatives of this compound was found. Therefore, the detailed research findings, including data tables on crystallographic parameters for this specific compound and its derivatives, cannot be provided.

The determination of the absolute configuration of a chiral molecule is a critical aspect of its characterization, particularly for applications in pharmacology and materials science. X-ray crystallography stands as the most definitive method for unambiguously assigning the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial relationship between different parts of a molecule, which is essential for establishing the absolute stereochemistry of a chiral center.

For a chiral alcohol like this compound, which may be a liquid or oil at room temperature, direct single-crystal X-ray analysis is often not feasible. The standard approach involves the synthesis of a crystalline derivative. This is typically achieved by reacting the alcohol with a suitable reagent to form a solid ester, urethane, or other derivative that readily forms high-quality single crystals. The choice of the derivatizing agent is crucial and is often guided by the need to introduce a heavy atom (e.g., bromine, chlorine, or sulfur). The presence of a heavier atom facilitates the determination of the absolute configuration through the phenomenon of anomalous dispersion.

The general workflow for this method would involve:

Synthesis of a Crystalline Derivative: The hydroxyl group of this compound would be reacted with a chiral or achiral acid chloride or anhydride, for instance, to form a stable, crystalline ester. An example would be the reaction with 4-bromobenzoyl chloride to introduce a bromine atom.

Single Crystal Growth: High-quality single crystals of the derivative would be grown, typically by slow evaporation of a suitable solvent.

X-ray Diffraction Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The collected data is used to solve the crystal structure, revealing the electron density map of the molecule. The positions of all atoms are refined to generate a precise molecular structure.

Absolute Configuration Determination: The absolute configuration is typically determined by analyzing the anomalous scattering effects of the atoms in the crystal. The Flack parameter is a key indicator used in this determination; a value close to zero for a given enantiomer confirms its absolute configuration.

Without experimental data from such a study on a derivative of this compound, it is not possible to present a detailed analysis of its absolute configuration as determined by X-ray crystallography.

Computational and Theoretical Investigations of 1s 1 4 2 Methylpropoxy Phenyl Ethan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of a molecule. DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost.

Electronic Structure and Reactivity Descriptors: For (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol, DFT calculations can elucidate its electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity; a large gap suggests high stability, while a small gap indicates that the molecule is more reactive. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution, intramolecular interactions, and the nature of chemical bonds. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a valuable visualization tool that illustrates the charge distribution across the molecule. It maps regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For the title compound, the oxygen atoms of the hydroxyl and ether groups would be expected to be regions of high negative potential, while the hydroxyl proton would be a site of positive potential.

Table 1: Illustrative Quantum Chemical Parameters for this compound (Calculated at B3LYP/6-31G* level)
ParameterValueDescription
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy0.5 eVEnergy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap (ΔE)6.7 eVIndicator of chemical stability and reactivity.
Dipole Moment2.1 DMeasure of the overall polarity of the molecule.

Conformational Analysis and Energy Landscapes of the Chiral Alcohol

The flexibility of the 2-methylpropoxy and ethan-1-ol side chains allows the molecule to adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

Methods and Findings: Computational methods can systematically rotate the molecule's rotatable bonds (e.g., C-O and C-C single bonds) to generate a potential energy surface. This landscape reveals the low-energy (stable) conformations and the high-energy transition states that separate them. For this compound, the key rotational degrees of freedom would be around the bond connecting the phenyl ring to the ethan-1-ol group and the bonds within the 2-methylpropoxy group. The relative energies of these conformers can be calculated, and their populations at a given temperature can be estimated using the Boltzmann distribution. Such studies often indicate that only a few low-energy conformers are significantly populated at room temperature. researchgate.net

Table 2: Example Relative Energies of Stable Conformers of this compound
ConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298 KDescription of Dihedral Angle (Ar-C-O-H)
1 (Global Minimum)0.0075.1Gauche
21.1512.3Anti
31.507.2Gauche'
42.505.4Syn

Molecular Dynamics Simulations for Solvent Interactions and Stability

While quantum chemical calculations often model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior in an explicit solvent environment over time.

Table 3: Illustrative Hydrogen Bond Analysis from an MD Simulation in Water
Hydrogen Bond DonorHydrogen Bond AcceptorAverage Lifetime (ps)Average Number of H-Bonds
Alcohol -OHWater (O)3.51.8
Water (H)Alcohol -OH (O)2.81.2
Water (H)Ether -O- (O)1.90.9

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a standard computational tool. academie-sciences.fr Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT, are used to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Recent advances also utilize machine learning algorithms trained on large experimental databases to achieve high accuracy in predicting ¹H NMR shifts. nih.govnih.gov

Table 4: Hypothetical Predicted ¹H NMR Chemical Shifts vs. Experimental Values
Proton GroupPredicted Chemical Shift (ppm)Multiplicity
Ar-H (ortho to -CH(OH)CH₃)7.25d
Ar-H (ortho to -O-CH₂)6.88d
-CH(OH)CH₃4.85q
-O-CH₂-3.70d
-CH(OH)CH₃1.45d
-CH(CH₃)₂2.05hept
-CH(CH₃)₂1.02d

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. nih.gov These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment. researchgate.net

Table 5: Selected Predicted Vibrational Frequencies and Their Assignments
Predicted Frequency (cm⁻¹, scaled)Vibrational Mode Assignment
3450O-H stretch (hydroxyl)
3050-3100C-H stretch (aromatic)
2870-2960C-H stretch (aliphatic)
1610, 1510C=C stretch (aromatic ring)
1245C-O stretch (aryl ether)
1080C-O stretch (alcohol)

Elucidation of Reaction Mechanisms and Transition States for Synthetic Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles. A plausible synthesis of this compound involves two key steps:

Williamson ether synthesis between 4-hydroxyacetophenone and 1-bromo-2-methylpropane (B43306) to form 1-(4-(2-methylpropoxy)phenyl)ethan-1-one.

Asymmetric reduction of the resulting ketone to the desired (1S)-alcohol.

Modeling Reaction Pathways: Theoretical methods can be used to model these reaction steps. By mapping the potential energy surface, chemists can identify the minimum energy path from reactants to products. The highest point along this path is the transition state (TS), a short-lived, high-energy species that represents the kinetic barrier to the reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. nih.gov For the asymmetric reduction step, computational models can help explain the stereoselectivity by comparing the activation energies of the transition states leading to the (S) and (R) enantiomers.

Table 6: Illustrative Calculated Activation Energies for a Synthetic Step (Asymmetric Reduction)
ParameterValue for (S)-Product TSValue for (R)-Product TS
Relative Electronic Energy (kcal/mol)12.514.8
Relative Free Energy (kcal/mol)13.115.5

Note: The lower activation energy for the transition state leading to the (S)-product would explain its preferential formation.

The Strategic Role of 1s 1 4 2 Methylpropoxy Phenyl Ethan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Enantiopure Intermediates for Chiral Molecules

Chiral alcohols, such as (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol, are fundamental starting materials for the synthesis of other enantiomerically pure compounds. The hydroxyl group is a versatile functional handle that can be readily converted into other functionalities or used to direct subsequent stereoselective transformations. This makes the compound an important precursor for creating more complex chiral intermediates. sigmaaldrich.comnih.govbldpharm.com

One of the most significant applications of chiral alcohols is in the synthesis of enantiopure 1,2-amino alcohols. nih.govnih.gov These motifs are privileged structures in medicinal chemistry and serve as key components in many pharmaceutical agents and chiral ligands. scielo.br The synthesis often involves the activation of the hydroxyl group followed by a nucleophilic substitution with an amine source, proceeding with controlled stereochemistry. The inherent chirality of the starting alcohol ensures the enantiopurity of the resulting amino alcohol product. researchgate.netresearchgate.net

Table 1: Synthetic Transformations of Chiral Alcohols

Starting Material Class Key Transformation Product Class Significance
Chiral Secondary Alcohols Nucleophilic Substitution (e.g., Mitsunobu reaction, SN2) Chiral Amines, Ethers, Esters Access to a variety of enantiopure functionalized molecules.
Chiral 1,2-Diols Oxidative Cleavage / Amination Chiral Amino Alcohols Creation of key intermediates for pharmaceuticals and ligands. nih.gov
Chiral Alcohols Oxidation Chiral Ketones Synthesis of chiral carbonyl compounds for further elaboration.

The research in this area focuses on developing efficient and highly stereoselective methods to convert readily available chiral alcohols into valuable, enantiopure products. The use of this compound as a precursor leverages its specific stereoconfiguration to build molecules with desired three-dimensional arrangements, which is a cornerstone of modern asymmetric synthesis.

Application in the Construction of Structurally Complex Organic Scaffolds

The defined stereochemistry of this compound makes it an excellent starting point for the construction of structurally complex organic scaffolds. In multi-step syntheses, the initial chiral center can direct the stereochemical outcome of subsequent reactions, a process known as substrate-controlled diastereoselection. This allows for the creation of multiple new stereocenters with a high degree of predictability.

This strategy is particularly valuable in the synthesis of natural products and complex bioactive molecules, which often possess intricate three-dimensional architectures. nih.gov By incorporating the chiral fragment from this compound, chemists can build up molecular complexity in a controlled manner. The phenyl ring can also serve as an anchor point for further chemical modifications, enabling the synthesis of diverse molecular frameworks from a common chiral precursor. nih.gov The development of novel synthetic routes that utilize such building blocks is essential for creating new chemical entities with potential therapeutic applications. researchgate.netresearchgate.net

Development of Chiral Ligands and Organocatalysts Incorporating the (2-methylpropoxy)phenyl Moiety

Chiral ligands are indispensable tools in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that favors the formation of one enantiomer of the product over the other. tcichemicals.com The structure of this compound provides a robust chiral backbone that is ideal for the design of new ligands.

The synthesis of these ligands typically involves the chemical modification of the parent alcohol to introduce coordinating atoms, such as phosphorus, nitrogen, or oxygen. nih.govtaylorfrancis.com For example, the phenyl ring can be functionalized to attach phosphine (B1218219) groups, leading to the formation of chiral phosphine ligands, which are widely used in asymmetric hydrogenation and cross-coupling reactions. sigmaaldrich.com The (2-methylpropoxy)phenyl moiety offers distinct steric and electronic properties that can influence the catalytic activity and enantioselectivity of the resulting metal complex. The modular nature of these syntheses allows for the creation of a library of ligands, enabling the optimization of a catalyst for a specific chemical transformation. nih.gov

Table 2: Key Features of Chiral Ligands Derived from Chiral Alcohols

Feature Description Impact on Catalysis
Chiral Backbone Provides a rigid and well-defined three-dimensional structure. Dictates the stereochemical outcome of the reaction.
Coordinating Atoms (P, N, O) Bind to the metal center to form the active catalyst. Influences the electronic properties and reactivity of the metal.
Substituents (e.g., (2-methylpropoxy)phenyl) Provide steric bulk and electronic effects. Fine-tunes the enantioselectivity and substrate scope of the catalyst.

Material Science Applications as a Chiral Constituent (e.g., in polymer or liquid crystal research)

The application of chiral molecules is not limited to organic synthesis and extends into the realm of material science. Chiral constituents can impart unique properties to bulk materials, such as polymers and liquid crystals. When incorporated into a polymer backbone, a chiral monomer like a derivative of this compound can induce the formation of helical polymer chains, leading to materials with chiroptical properties.

In the field of liquid crystals, small chiral molecules can be used as "chiral dopants." When added to a non-chiral liquid crystal phase, they can induce a helical twist, leading to the formation of a chiral nematic or cholesteric phase. These phases are known for their unique optical properties, such as selective reflection of circularly polarized light, which is the basis for technologies like mood rings and certain types of displays. The specific structure of the chiral dopant, including the stereochemistry and the nature of the substituents, influences the pitch of the induced helix and, consequently, the optical properties of the material. The study of the crystal structure of related chiral molecules helps in understanding the packing and intermolecular interactions that govern these material properties. nih.govnih.gov

Future Perspectives and Emerging Research Avenues for 1s 1 4 2 Methylpropoxy Phenyl Ethan 1 Ol

Innovations in Sustainable and Green Synthesis Methodologies

The chemical industry's increasing focus on environmental stewardship is driving the development of green and sustainable synthetic routes for chiral molecules like (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol. A key area of innovation lies in the replacement of conventional, often hazardous, reagents and solvents with more eco-friendly alternatives.

Biocatalysis, for instance, presents a highly promising green alternative to traditional chemical methods. nih.gov The use of whole-cell biocatalysts, such as Daucus carota (carrot) roots, has been successfully employed for the asymmetric reduction of ketones to chiral secondary alcohols. nih.gov These reactions are typically conducted under mild conditions, often in water as a solvent at room temperature, which significantly reduces the environmental impact. nih.gov The principles of green chemistry, which aim to reduce waste and use less toxic substances, are central to these new synthetic strategies. uniroma1.it Research into novel, eco-friendly catalytic systems, such as those utilizing iron chlorides in recyclable solvents like propylene (B89431) carbonate, for reactions involving benzylic alcohols, further underscores this trend. acs.orgresearchgate.net

Green Synthesis ApproachCatalyst/BiocatalystSolventKey Advantages
Asymmetric BioreductionDaucus carotaWaterMild reaction conditions, renewable catalyst, minimal waste. nih.gov
Chemoenzymatic DeracemizationIron-based Deep Eutectic Solvents & Alcohol DehydrogenasesDeep Eutectic SolventEnhanced substrate solubility, recyclable solvent system.
Etherification of Benzylic AlcoholsIron(II/III) ChloridePropylene CarbonateUse of a cheap and less toxic metal catalyst, green and recyclable solvent. acs.orgresearchgate.net

This table provides examples of green synthesis approaches applicable to chiral secondary alcohols, analogous to this compound.

Exploration of Novel Biocatalysts and Chemo-Enzymatic Cascades

The quest for higher efficiency and selectivity in the synthesis of enantiopure alcohols is fueling the exploration of novel biocatalysts and integrated chemo-enzymatic cascade reactions. Whole cells of microorganisms, particularly yeasts, are reliable biocatalysts for redox reactions, offering the advantage of in-situ cofactor regeneration, which is often a challenge with isolated enzymes. ftb.com.hrresearchgate.net

Researchers are actively screening for new microbial strains with unique stereoselectivities. For example, Bacillus cereus TQ-2 has been identified as a biocatalyst capable of reducing acetophenone (B1666503) to (R)-1-phenylethanol with high enantiomeric excess, following an anti-Prelog's rule, which is a less common selectivity. mdpi.com The discovery of such novel biocatalysts expands the synthetic toolbox for producing a wider range of chiral alcohols.

Chemo-enzymatic cascades, which combine chemical and biological transformations in a single pot, are gaining significant attention. mdpi.comrsc.org These one-pot reactions eliminate the need for intermediate purification steps, leading to higher yields and reduced waste. mdpi.com For instance, a cascade could involve a chemical oxidation step to convert a racemic alcohol to a ketone, followed by a stereoselective enzymatic reduction to yield the desired single enantiomer of the alcohol. researchgate.net This approach has been successfully applied to the deracemization of secondary alcohols. acs.orgacs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the production of chiral compounds. rsc.orgmdpi.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for higher yields and selectivities. nih.govacs.org

For the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates, continuous flow enantioselective catalysis has become a mature field. nih.gov This technology allows for the seamless integration of catalysis, reaction, and in-line analysis, leading to more efficient and controlled processes. The use of 3D-printed reactors and other microreactor technologies is also being explored to further enhance the capabilities of flow synthesis. nih.gov

Automated synthesis platforms, powered by robotics and machine learning, are poised to revolutionize the discovery and optimization of synthetic routes. nih.gov These platforms can perform a large number of experiments in a high-throughput manner, accelerating the identification of optimal reaction conditions and catalysts. nih.gov Machine learning algorithms can analyze the vast amounts of data generated to predict the outcomes of new reactions and guide the design of more efficient synthetic strategies. beilstein-journals.orgnih.gov

TechnologyKey Advantages for Chiral Alcohol Synthesis
Flow Chemistry Improved safety, enhanced heat and mass transfer, higher yields and selectivity, potential for process automation. nih.govacs.org
Automated Synthesis Platforms High-throughput experimentation, rapid optimization of reaction conditions, data-driven discovery of new synthetic routes. nih.gov

This table summarizes the key advantages of integrating flow chemistry and automated synthesis platforms for the production of chiral alcohols.

Development of Advanced Spectroscopic and Analytical Techniques for Rapid Characterization

The accurate and rapid determination of enantiomeric purity is crucial in the development and production of chiral compounds. To this end, researchers are continuously developing more advanced spectroscopic and analytical techniques.

High-performance liquid chromatography (HPLC) using chiral stationary phases is a cornerstone technique for the separation and quantification of enantiomers. nih.gov Similarly, gas chromatography (GC) is a valuable tool for the analysis of volatile chiral molecules. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral derivatizing agents (CDAs), is a powerful method for determining the absolute configuration of chiral alcohols. wikipedia.orglibretexts.org CDAs, such as Mosher's acid, react with the alcohol to form diastereomers, which exhibit distinct signals in the NMR spectrum, allowing for their differentiation and quantification. wikipedia.org

Emerging techniques are pushing the boundaries of sensitivity and resolution in chiral analysis. researchgate.net These include vibrational circular dichroism (VCD) and other chiroptical spectroscopy methods that provide detailed information about the three-dimensional structure of chiral molecules. researchgate.netchromatographyonline.com Mass spectrometry is also being increasingly utilized for chiral analysis. researchgate.net

Expanding the Scope of Derivatization for Functional Material Applications

The hydroxyl group of this compound provides a versatile handle for derivatization, opening up a wide range of possibilities for its application in functional materials. Chiral alcohols are valuable synthons that can be incorporated into various structures, including esters and ethers.

By converting the hydroxyl group into a good leaving group, such as a mesylate or tosylate, it becomes possible to form new carbon-carbon bonds, further expanding the molecular complexity that can be achieved. This allows for the synthesis of novel chiral ligands for asymmetric catalysis, liquid crystals with unique optical properties, and chiral building blocks for the creation of advanced polymers. researchgate.net The derivatization of chiral alcohols is a key strategy for tuning their physical and chemical properties to meet the specific demands of various material applications. chempedia.info The development of new and efficient derivatization methods will continue to be a significant area of research. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for enantioselective synthesis of (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol?

  • Methodology : Catalytic asymmetric hydrogenation or transfer hydrogenation of ketone precursors is commonly employed. For example, iron phthalocyanine (FePC) catalysts under aerobic conditions enable regioselective hydration of alkynes to secondary alcohols (Markovnikov addition) . Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) significantly influence enantiomeric excess (ee). Characterization via chiral HPLC or polarimetry is critical to confirm stereochemical purity.

Q. How can researchers validate the structural identity of this compound?

  • Analytical Workflow :

NMR Spectroscopy : Compare 1H^1H NMR peaks to reference data (e.g., δ 7.11 ppm for aromatic protons, δ 4.75 ppm for the chiral alcohol proton) .

Chiral Resolution : Use chiral derivatizing agents (e.g., Mosher’s acid chloride) to confirm absolute configuration via 1H^1H NMR or X-ray crystallography .

Chromatography : TLC or GC-MS to verify purity and retention time against known standards .

Q. What are the key physicochemical properties relevant to experimental design?

  • Properties :

  • Solubility : Slightly soluble in water but miscible with ethanol, dichloromethane, and other organic solvents .
  • Stability : Sensitive to oxidation (e.g., CrO3_3 or KMnO4_4 oxidizes the alcohol to ketone) . Store under inert atmosphere at low temperatures.
  • Boiling Point/Melting Point : Estimated via computational tools (e.g., ChemDraw) due to limited experimental data.

Advanced Research Questions

Q. How can contradictory regioselectivity outcomes in alkyne hydration be resolved?

  • Mechanistic Insight : Regioselectivity (Markovnikov vs. anti-Markovnikov) depends on catalyst design and reaction conditions. For example:

  • FePC catalysts favor Markovnikov addition due to π-backbonding interactions with terminal alkynes .
  • Anti-Markovnikov products may arise under radical-initiated conditions or with bulky ligands.
    • Resolution : Use DFT calculations to model transition states and validate with kinetic isotope effects (KIEs) .

Q. What strategies improve enantioselectivity in catalytic asymmetric synthesis?

  • Approaches :

Ligand Design : Chiral phosphine or N-heterocyclic carbene (NHC) ligands enhance catalyst enantioselectivity .

Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving ee by 10–15% .

Additives : Chiral amines or Brønsted acids as co-catalysts suppress racemization .

Q. How to address discrepancies in spectroscopic data during characterization?

  • Case Study : Conflicting 1H^1H NMR signals for diastereomers may arise from dynamic equilibria (e.g., keto-enol tautomerism).
  • Mitigation :

  • Low-Temperature NMR : Suppress rotational barriers to resolve splitting patterns .
  • 2D NMR (COSY, NOESY) : Confirm coupling networks and spatial proximity of protons .

Q. What are the environmental and safety considerations for large-scale synthesis?

  • Hazard Assessment :

  • Toxicity : Limited ecotoxicological data; assume acute aquatic toxicity (EC50_{50} < 10 mg/L) based on structural analogs .
  • Waste Management : Use biodegradable solvents (e.g., ethanol) and neutralize acidic byproducts before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.